molecular formula C16H25N5 B11729118 N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11729118
M. Wt: 287.40 g/mol
InChI Key: MZRPQEQSSLAFPU-UHFFFAOYSA-N
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Description

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine is a complex organic compound with a unique structure that includes cyclopropyl, propan-2-yl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl bromide in the presence of a base.

    Final assembly: The final step involves coupling the pyrazole derivatives under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and propan-2-yl groups.

    Reduction: Reduction reactions can occur at the pyrazole rings, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl and ethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could make it useful in the development of new pharmaceuticals.

    Industry: It could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to changes in cellular pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it distinct from other similar compounds and potentially more useful in certain applications.

Properties

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine

InChI

InChI=1S/C16H25N5/c1-5-20-10-12(4)16(19-20)17-9-14-8-15(13-6-7-13)18-21(14)11(2)3/h8,10-11,13H,5-7,9H2,1-4H3,(H,17,19)

InChI Key

MZRPQEQSSLAFPU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC(=NN2C(C)C)C3CC3)C

Origin of Product

United States

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